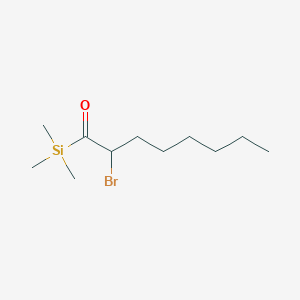
Silane, (2-bromo-1-oxooctyl)trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (2-bromo-1-oxooctyl)trimethyl- is a chemical compound with the molecular formula C11H23BrO2Si. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This particular compound is characterized by the presence of a bromine atom and a trimethylsilyl group attached to an octyl chain with a keto group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (2-bromo-1-oxooctyl)trimethyl- typically involves the reaction of an octyl chain with a bromine source and a trimethylsilyl groupThe reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common in industrial settings to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (2-bromo-1-oxooctyl)trimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide or amine groups.
Reduction Reactions: The keto group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Applications De Recherche Scientifique
Silane, (2-bromo-1-oxooctyl)trimethyl- has several applications in scientific research:
Biology: Employed in the modification of biomolecules for labeling or structural studies.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of Silane, (2-bromo-1-oxooctyl)trimethyl- involves its ability to participate in various chemical reactions due to the presence of reactive bromine and keto groups. These functional groups allow the compound to interact with nucleophiles, reducing agents, and oxidizing agents, leading to the formation of a wide range of products. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bromotrimethylsilane: Similar in structure but lacks the octyl chain and keto group.
Trimethylsilyl Bromide: Contains a bromine atom and trimethylsilyl group but lacks the octyl chain.
(Bromomethyl)trimethylsilane: Similar but with a bromomethyl group instead of a 2-bromo-1-oxooctyl group
Uniqueness
Silane, (2-bromo-1-oxooctyl)trimethyl- is unique due to the presence of both a bromine atom and a keto group on an octyl chain, which provides distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
61157-34-4 |
|---|---|
Formule moléculaire |
C11H23BrOSi |
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
2-bromo-1-trimethylsilyloctan-1-one |
InChI |
InChI=1S/C11H23BrOSi/c1-5-6-7-8-9-10(12)11(13)14(2,3)4/h10H,5-9H2,1-4H3 |
Clé InChI |
IKCWWSQEZIWHIY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C(=O)[Si](C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


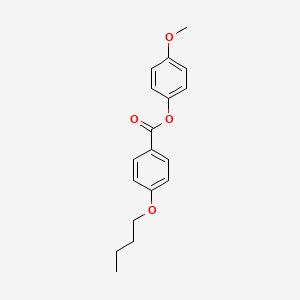

![[Bis(2-hydroxyethyl)amino]oxidanide](/img/structure/B14606383.png)
![{9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14606386.png)
![1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]-](/img/structure/B14606393.png)

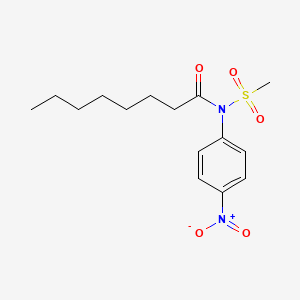
![{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid](/img/structure/B14606425.png)
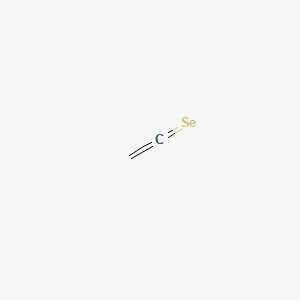

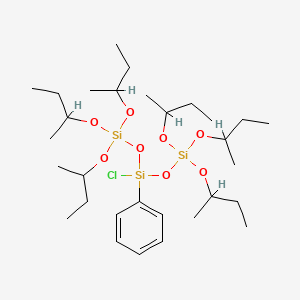
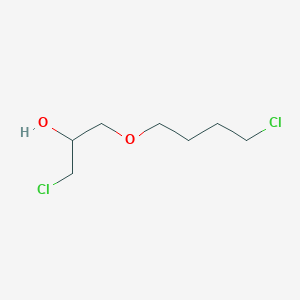
![4-[2-(Trifluoromethyl)-9H-xanthen-9-ylidene]piperidine](/img/structure/B14606448.png)

